3-Methylpent-3-en-2-one

Atmospheric Chemistry Reaction Kinetics OH Radical Oxidation

3-Methylpent-3-en-2-one (CAS 565-62-8) is an α,β-unsaturated ketone structurally distinct from mesityl oxide and isomesityl oxide. Its characterized OH rate coefficient (6.5±1.2×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and O₃ rate constant (2.28×10⁻¹⁶) enable precise atmospheric lifetime calculations for environmental fate modeling. For fragrance manufacturing, ≥95% purity with controlled trans-isomer content delivers a smooth, woody, amber-like odor with velvet-like sensation. Water solubility of 29.1 g/L at 20°C supports aqueous-phase and biphasic catalysis. Procure this specific isomer to ensure batch-to-batch olfactory reproducibility and defined reaction kinetics.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 565-62-8
Cat. No. B1584578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-3-en-2-one
CAS565-62-8
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)C
InChIInChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4-
InChIKeyZAMCMCQRTZKGDX-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-3-en-2-one (CAS 565-62-8): A Procurable α,β-Unsaturated Ketone with Quantifiable Differentiation


3-Methylpent-3-en-2-one (3-Methyl-3-penten-2-one, CAS 565-62-8) is an unsaturated aliphatic ketone that exists as a mixture of (E) and (Z) stereoisomers [1]. It is a structural isomer of both mesityl oxide (4-methyl-3-penten-2-one) and isomesityl oxide, placing it within a chemically distinct isomeric group of six‑carbon enones [2]. Its commercial relevance is anchored in its role as a fragrance intermediate and as a precursor to 3-methyl-2-pentanone, which is obtained by acid‑catalyzed dehydration of 4‑hydroxy‑3‑methyl‑2‑pentanone [2].

Why 3-Methylpent-3-en-2-one Cannot Be Interchanged with Generic C6 Enones: A Pre‑Evidence Procurement Context


Although 3‑methylpent‑3‑en‑2‑one shares a molecular formula with other C6 enones, its unique substitution pattern at the α,β‑unsaturated carbonyl moiety fundamentally alters its atmospheric reactivity, stereochemical outcomes, and performance in fragrance applications. Substituting this compound with a generic α,β‑unsaturated ketone would introduce uncontrolled variability in reaction kinetics (e.g., ozonolysis and OH‑radical oxidation rates) [1] and would compromise the intended olfactory profile in fragrance formulations [2]. The following quantitative evidence establishes the specific, measurable differentiation that must inform procurement decisions.

3-Methylpent-3-en-2-one (565-62-8) Quantitative Differentiation: A Procurement Evidence Guide


Comparative OH‑Radical Reaction Kinetics: 3‑Methylpent‑3‑en‑2‑one vs. 4‑Methyl‑3‑penten‑2‑one (Mesityl Oxide)

The rate coefficient for the reaction of 3‑methylpent‑3‑en‑2‑one with OH radicals is (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is approximately 20% lower than the rate coefficient for its structural isomer, 4‑methyl‑3‑penten‑2‑one (mesityl oxide), which was measured as (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical experimental conditions [1]. This difference is statistically significant given the reported uncertainties, and it is attributed to the distinct substitution pattern around the double bond.

Atmospheric Chemistry Reaction Kinetics OH Radical Oxidation

Comparative Ozonolysis Rate Constants: 3‑Methylpent‑3‑en‑2‑one vs. 3‑Methyl‑3‑buten‑2‑one

The calculated rate constant for the gas‑phase reaction of 3‑methylpent‑3‑en‑2‑one with ozone (O₃) is 2.28 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. In contrast, the rate constant for the related compound 3‑methyl‑3‑buten‑2‑one (MBO332), which differs only by the length of the carbon chain, is 2.59 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ under the same conditions [1]. This ~12% lower ozonolysis rate for the target compound underscores the influence of the extended alkyl substitution on the Criegee intermediate formation.

Atmospheric Chemistry Ozonolysis Reaction Kinetics

Night‑Time NO₃ Radical Reactivity: 3‑Methylpent‑3‑en‑2‑one vs. 4‑Methyl‑3‑penten‑2‑one (Mesityl Oxide)

The rate coefficient for the reaction of E‑3‑methylpent‑3‑en‑2‑one with NO₃ radicals, a key night‑time oxidant, was determined by the relative‑rate method to be (1.55 ± 0.20) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. This value is not meaningfully different from the rate coefficient measured for its structural isomer 4‑methyl‑3‑penten‑2‑one (mesityl oxide), which is (1.44 ± 0.26) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1]. While the OH and O₃ reactivities differentiate the two isomers, their NO₃ radical reaction rates are comparable within experimental uncertainty.

Atmospheric Chemistry NO3 Radical Reaction Kinetics

Aqueous Solubility as a Procurement‑Relevant Physical Property: 29.1 g/L at 20°C

The experimentally determined water solubility of 3‑methylpent‑3‑en‑2‑one is 29.1 g/L at 20°C . This value is directly reported by commercial suppliers and is consistent across multiple vendor datasheets. For comparison, the structurally related saturated ketone 3‑methyl‑2‑pentanone, a common downstream derivative, is considerably less soluble (approximately 11.9 g/L, as estimated by ALOGPS) [1]. The enhanced solubility of the unsaturated enone is attributable to the polarizable α,β‑unsaturated system.

Physical Chemistry Solubility Formulation

Fragrance‑Grade Purity and Isomeric Specification: 99% Minimum Assay with Defined cis/trans Ratio

Commercial suppliers of 3‑methylpent‑3‑en‑2‑one for fragrance applications specify a minimum assay of 99% for the sum of isomers, with the trans isomer constituting ≥96% of the mixture and the cis isomer ≤2% . This high purity and tightly controlled isomeric profile are essential for achieving the compound's signature 'smooth, woody, amber‑like' odor with a 'velvet‑like sensation' [1]. In contrast, research‑grade material is typically offered at 95–98% purity without detailed isomeric specification, which is insufficient for fragrance formulation where even minor cis‑isomer variation alters olfactory perception.

Fragrance Chemistry Quality Control Isomer Purity

Procurement‑Guided Application Scenarios for 3-Methylpent-3-en-2-one (CAS 565-62-8)


Atmospheric Chemistry and Environmental Fate Modeling

Procurement for atmospheric simulation chamber studies or computational environmental fate models requires a compound with precisely characterized reactivity toward OH, O₃, and NO₃ radicals. The kinetic data for 3‑methylpent‑3‑en‑2‑one—particularly its OH rate coefficient of (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and its O₃ rate constant of 2.28 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ [5]—enable accurate calculation of its atmospheric lifetime and its contribution to secondary organic aerosol formation. The comparative data against mesityl oxide and 3‑methyl‑3‑buten‑2‑one further support the selection of this specific isomer for structure‑reactivity relationship studies.

Fragrance Intermediate for Synthetic Woody‑Amber Notes

Procurement for fragrance manufacturing mandates a grade of 3‑methylpent‑3‑en‑2‑one with a minimum assay of 99% and a tightly controlled trans‑isomer content (≥96%) . This specification ensures the consistent delivery of the compound's characteristic 'smooth, woody, amber‑like' odor with a 'velvet‑like sensation' [5]. Generic, lower‑purity grades with variable cis‑isomer content are unsuitable, as they introduce olfactory batch variation and can destabilize fragrance accords.

Stereoselective Biotransformation to Chiral Building Blocks

Procurement of (E)‑3‑methylpent‑3‑en‑2‑one is essential for chemoenzymatic routes to enantiomerically enriched intermediates. For instance, fermentative reduction of the (E)‑isomer using baker's yeast proceeds with good yield and provides access to (3S)‑3‑methylpentan‑2‑one, a chiral building block . The defined stereochemistry of the starting enone is critical for achieving high enantiomeric excess in the reduced product.

Aqueous‑Phase Organic Synthesis and Biphasic Catalysis

With a water solubility of 29.1 g/L at 20°C , 3‑methylpent‑3‑en‑2‑one is well‑suited for aqueous‑phase reactions, including biphasic catalysis and green chemistry applications. This solubility is approximately 2.4‑fold higher than that of its saturated analog 3‑methyl‑2‑pentanone [5], enabling higher substrate loading and faster mass transfer in water‑based reaction systems.

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